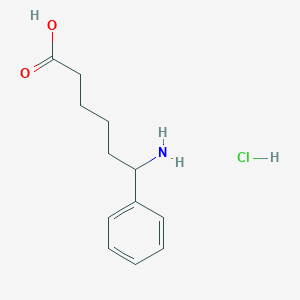

6-Amino-6-phenylhexanoic acid hydrochloride

Vue d'ensemble

Description

6-Amino-6-phenylhexanoic acid hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

The action environment of a compound refers to how environmental factors can influence its action, efficacy, and stability. This can include factors such as temperature, pH, and the presence of other compounds. For 6-Amino-6-phenylhexanoic acid hydrochloride, it’s known to be stable at room temperature .

Activité Biologique

6-Amino-6-phenylhexanoic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a pharmacological agent. This compound is characterized by its unique structure, which includes an amino group and a phenyl group, contributing to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group facilitates hydrogen bonding with biological molecules, while the phenyl group enhances hydrophobic interactions. These interactions can modulate several biochemical pathways, influencing cellular processes such as mitochondrial function and protein engagement.

Key Mechanisms

- Hydrogen Bonding : The amino group forms hydrogen bonds with target biomolecules.

- Hydrophobic Interactions : The phenyl group participates in hydrophobic interactions, affecting the stability and activity of proteins.

Antifibrinolytic Properties

One of the notable biological activities of this compound is its antifibrinolytic effect. This property is essential in preventing excessive bleeding during surgical procedures or trauma. The compound mimics lysine residues, which are crucial for plasminogen binding to fibrin, thus inhibiting the fibrinolysis process.

Comparative Antifibrinolytic Activity

| Compound | IC50 (mM) |

|---|---|

| 6-Amino-6-phenylhexanoic acid HCl | TBD |

| Epsilon-Aminocaproic Acid (EACA) | 0.2 |

| H-EACA-NLeu-OH | <0.02 |

| HCl × H-EACA-Leu-OH | 0.08 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases like Charcot-Marie-Tooth Disease type 2A (CMT2A). The compound acts as a small molecule activator of mitofusin proteins, enhancing mitochondrial fusion and function.

Case Study: CMT2A Treatment

In preclinical studies, derivatives of 6-amino-6-phenylhexanoic acid were shown to cross the blood-brain barrier effectively and engage mitochondrial targets in neuronal cells. This suggests that such compounds could be developed into therapeutic agents for CMT2A and potentially other neurodegenerative conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its application in clinical settings. Studies indicate that it possesses favorable properties such as good oral bioavailability and the ability to penetrate the blood-brain barrier.

Key Pharmacokinetic Findings

- Oral Bioavailability : Demonstrated effectiveness in crossing biological barriers.

- Target Engagement : Active engagement with mitochondrial proteins in neuronal axons.

Applications De Recherche Scientifique

Clinical Applications

Antifibrinolytic Agent

6-Ahx is primarily recognized for its use as an antifibrinolytic drug. It functions by inhibiting fibrinolysis, the process that breaks down fibrin in blood clots. Its mechanism involves blocking the interaction between plasminogen and fibrin more effectively than lysine, making it a potent agent in managing conditions such as excessive bleeding during surgery or trauma .

Peptide Synthesis

The compound serves as a crucial building block in peptide synthesis. Its hydrophobic properties enhance the stability and efficacy of peptides used in therapeutic applications. Research indicates that derivatives of 6-Ahx can exhibit enhanced biological activity compared to their parent compounds, making them valuable in developing new medications .

Biochemical Applications

Linker in Biologically Active Structures

6-Ahx is frequently employed as a hydrophobic linker in the design of biologically active peptides and proteins. This application is particularly significant in drug design, where maintaining structural integrity while enhancing bioavailability is critical. The flexible nature of 6-Ahx allows it to facilitate the formation of complex structures necessary for effective biological interactions .

Modification of Peptide Backbone

The incorporation of 6-Ahx into peptide sequences can improve their resistance to proteolysis, thereby increasing their therapeutic potential. For instance, replacing standard amino acids with 6-Ahx can lead to peptides that retain their biological function while being less susceptible to enzymatic degradation .

Material Science Applications

Polyamide Production

In materials science, 6-Ahx is utilized in the synthesis of polyamides, particularly nylon-6 and nylon-66. Its role as a precursor in these polymers contributes to the development of high-performance materials with desirable mechanical properties . The synthesis typically involves the hydrolysis of ε-caprolactam, which remains a standard method since its introduction in the 1960s .

Table: Summary of Applications

Propriétés

IUPAC Name |

6-amino-6-phenylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLHGCHKSJJHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.